molecular formula C22H20F3N3O B10947591 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(diphenylmethyl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(diphenylmethyl)acetamide

Cat. No.: B10947591
M. Wt: 399.4 g/mol
InChI Key: KGUPEEQRJIBNOA-UHFFFAOYSA-N
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Description

N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The cyclopropyl and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents such as cyclopropyl bromide and trifluoromethyl iodide.

    Acylation: The final step involves the acylation of the pyrazole ring with benzhydryl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropyl bromide and trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the presence of both cyclopropyl and trifluoromethyl groups on the pyrazole ring. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20F3N3O

Molecular Weight

399.4 g/mol

IUPAC Name

N-benzhydryl-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C22H20F3N3O/c23-22(24,25)19-13-18(15-11-12-15)28(27-19)14-20(29)26-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,21H,11-12,14H2,(H,26,29)

InChI Key

KGUPEEQRJIBNOA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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